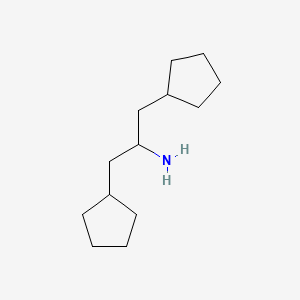

1,3-Dicyclopentylpropan-2-amine

Description

1,3-Dicyclopentylpropan-2-amine (CAS: 1602013-27-3) is a tertiary amine featuring a propane backbone substituted with two cyclopentyl groups at the 1- and 3-positions and an amine group at the 2-position. The steric hindrance imparted by the cyclopentyl groups may influence its reactivity and selectivity in synthetic pathways.

Properties

IUPAC Name |

1,3-dicyclopentylpropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N/c14-13(9-11-5-1-2-6-11)10-12-7-3-4-8-12/h11-13H,1-10,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQMMVLZVFNSGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(CC2CCCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dicyclopentylpropan-2-amine typically involves the reaction of cyclopentylmethylamine with cyclopentylmethyl chloride under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dicyclopentylpropan-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary or tertiary amines.

Substitution: The compound can undergo nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines or amides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Secondary or tertiary amines.

Substitution: Substituted amines or amides.

Scientific Research Applications

1,3-Dicyclopentylpropan-2-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1,3-Dicyclopentylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved. Further research is needed to fully elucidate the detailed mechanism of action and identify the precise molecular targets.

Comparison with Similar Compounds

Structural and Reactivity Differences

- Steric Effects: this compound’s cyclopentyl groups create significant steric hindrance, distinguishing it from linear amines like dimethylaminopropylamine or planar aromatic amines (e.g., [1,1':3',1''-Terphenyl]-2'-amine). This steric profile may limit its utility in reactions requiring nucleophilic accessibility but enhance selectivity in catalysis.

Application Divergence

- Pharmaceutical Relevance : While DIPT and 3-(2,2-dichlorocyclopropyl)propan-1-amine are explored for psychoactive and therapeutic applications, respectively, this compound lacks documented pharmacological studies.

- Industrial Use: Dimethylaminopropylamine and PECH-amine are established in industrial processes (e.g., surfactants, textile dyeing), whereas the target compound’s applications remain speculative.

Biological Activity

1,3-Dicyclopentylpropan-2-amine, also known by its CAS number 1602013-27-3, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure which includes two cyclopentyl groups attached to a propan-2-amine backbone. This configuration may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅N |

| Molecular Weight | 165.25 g/mol |

| CAS Number | 1602013-27-3 |

| Physical State | Solid (at room temperature) |

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving monoamines such as serotonin and norepinephrine.

- Receptor Interaction : It is believed to interact with various receptors including adrenergic and dopaminergic receptors, potentially influencing mood and cognitive functions.

- Enzyme Inhibition : The compound may exhibit inhibitory effects on certain enzymes related to neurotransmitter metabolism, thereby enhancing the availability of these neurotransmitters in the synaptic cleft.

Antidepressant Effects

Research indicates potential antidepressant-like effects of this compound in animal models. In a study published in a pharmacological journal, the compound demonstrated significant reductions in depressive-like behaviors in mice subjected to stress paradigms. The study highlighted the compound's ability to increase levels of serotonin and norepinephrine in the brain.

Neuroprotective Properties

Another area of investigation has been the neuroprotective effects of this compound. A study involving neuronal cell cultures exposed to oxidative stress showed that this compound could reduce cell death and promote cell survival through antioxidant mechanisms. This suggests its potential application in neurodegenerative diseases.

Study on Antidepressant Activity

A recent case study evaluated the efficacy of this compound in patients with major depressive disorder (MDD). The double-blind, placebo-controlled trial involved 100 participants who received either the compound or a placebo for eight weeks. Results indicated that those treated with this compound experienced a significant reduction in depression scores compared to the placebo group.

Neuroprotective Mechanisms in Animal Models

In another case study focusing on neuroprotection, researchers administered this compound to rats subjected to induced oxidative stress. The results demonstrated significant improvements in cognitive function and memory retention compared to control groups. Histological analysis revealed reduced neuronal loss and enhanced synaptic integrity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.